molecular formula C11H10N2O B101038 2-Methylquinoline-4-carboxamide CAS No. 15821-13-3

2-Methylquinoline-4-carboxamide

Cat. No. B101038
CAS RN: 15821-13-3
M. Wt: 186.21 g/mol
InChI Key: GPTOAZYKFYMYMW-UHFFFAOYSA-N
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Description

2-Methylquinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse range of biological activities, including anti-inflammatory, analgesic, sedative, and anticonvulsant properties, as well as their potential as anti-proliferative agents against various cancer cell lines . The structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring, with various substituents that can modify their chemical and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at specific positions on the ring. For instance, an improved method for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives, which are structurally related to 2-methylquinoline-4-carboxamide, has been described. This method includes aminolysis of phthalic anhydride, esterification, and a Dieckmann condensation to form the heterocyclic core . Another study reports the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which showcases the versatility of quinoline synthesis strategies .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate influences its stability and reactivity . Similarly, the position of the carboxamide group in 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one derivatives has been shown to affect their cytotoxic activity, indicating the importance of the molecular structure in determining biological effects .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of compounds with desired properties. The synthesis of 4-methylamino-2-phenylquinoline-3-carboxamides involves the introduction of a methylamino group, which contributes to the compound's pharmacological profile . The chemical reactivity of these compounds is also influenced by the presence of substituents, which can affect the electron density and steric hindrance on the quinoline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylquinoline-4-carboxamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical application in pharmaceuticals. The presence of different functional groups, such as carboxamide, can significantly alter these properties and, consequently, the pharmacokinetics and pharmacodynamics of the compounds .

Scientific Research Applications

1. Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1)

  • Research Context: Quinoline-8-carboxamides, including 2-Methylquinoline-4-carboxamide derivatives, have been studied as inhibitors of PARP-1, an enzyme significant in drug design due to its therapeutic activities.
  • Key Findings: These compounds, especially 2-methylquinoline-8-carboxamide, showed potent inhibition of PARP-1 activity, highlighting their potential as therapeutic agents (Lord, Mahon, Lloyd, & Threadgill, 2009).

2. Potential Radioligands for Peripheral Benzodiazepine Receptors

  • Research Context: Quinoline-2-carboxamide derivatives, similar in structure to 2-Methylquinoline-4-carboxamide, have been evaluated as radioligands for peripheral benzodiazepine type receptors (PBR) in positron emission tomography (PET) imaging.
  • Key Findings: These compounds, such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, demonstrated high specific binding to PBR, suggesting their use in PET imaging for various medical applications (Matarrese et al., 2001).

3. DNA-Intercalating Agents for Antitumor Activity

  • Research Context: 2-Phenylbenzimidazole-4-carboxamides, structurally related to 2-Methylquinoline-4-carboxamide, have been synthesized and evaluated for their antitumor activity. These compounds represent "minimal" DNA-intercalating agents.
  • Key Findings: Despite low in vitro cytotoxicities, some compounds exhibited moderate levels of in vivo antileukemic effects, suggesting a potential role in cancer therapy (Denny, Rewcastle, & Baguley, 1990).

4. Synthesis and Biological Evaluation of Isoquinoline Derivatives

  • Research Context: Various isoquinoline-3-carboxamides, akin to 2-Methylquinoline-4-carboxamide, have been synthesized and studied for their biological activities, including potential treatment for anemic disorders.
  • Key Findings: The unique fragmentation behavior of these compounds, characterized by high-resolution mass spectrometry, provides analytical tools for drug screening in clinical and forensic settings (Beuck et al., 2009).

properties

IUPAC Name

2-methylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTOAZYKFYMYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166382
Record name 2-Methylquinoline-4-carboxamide
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline-4-carboxamide

CAS RN

15821-13-3
Record name 2-Methyl-4-quinolinecarboxamide
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Record name 2-Methylcinchoninamide
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Record name 15821-13-3
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Record name 2-Methylquinoline-4-carboxamide
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Record name 2-methylquinoline-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
N Omidkhah, F Hadizadeh, A Zarghi… - Medicinal Chemistry …, 2023 - Springer
… corresponding 2-methylquinoline-4-carboxamide derivatives … 250 μM for 2-methylquinoline-4-carboxamide derivatives 7a-l … better than 2-methylquinoline-4-carboxamide derivatives 7a-l…
Number of citations: 3 link.springer.com
H Pashaei, A Rouhani, M Nejabat, F Hadizadeh… - Journal of Molecular …, 2021 - Elsevier
A new series of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives was designed and synthesized as potential acetylcholinesterase inhibitors. The compounds were …
Number of citations: 12 www.sciencedirect.com
VF Vasil'eva, BA Medvedev, VA Galitsina… - Pharmaceutical …, 1981 - Springer
… It is noteworthy that we were unable to obtain 4-aminomethylquinoldine (IV, R = CH3) by reducing 2-methylquinoline4-carboxamide with lithium aluminohydride in boiling dioxan. …
Number of citations: 1 link.springer.com
IP Sword - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… Hydrogen peroxide (30%; 2.5 ml.) was slowly added at 0" to the red solution of 3-acetyl2-methylquinoline-4-carboxamide 1-oxide (0.27 g.) in conc. sulphuric acid (3 ml,). After 12 hr. …
Number of citations: 3 pubs.rsc.org
MI Khalil - Journal of Education and Scientific Studies, 2022 - iasj.net
In this paper some of carboxamide derivatives (A7–A9) were prepared from the reaction of substitution quinoline-4-carbonyl isothiocyanate (A4-A6) with o-phenylenediamine in acetone …
Number of citations: 2 www.iasj.net
OH Rizk, MG Bekhit, AAB Hazzaa… - Archiv der …, 2019 - Wiley Online Library
Antibiotic‐resistant bacteria continue to play an important role in human health and disease. Inventive strategies are necessary to develop new therapeutic leads to challenge drug‐…
Number of citations: 6 onlinelibrary.wiley.com
N Omidkhah, F Hadizadeh, K Abnous… - Journal of Molecular …, 2022 - Elsevier
A novel series of quinoline-based benzamide derivatives was designed and synthesized as histone deacetylase (HDAC) inhibitors and anticancer agents. The cytotoxic activity of the …
Number of citations: 6 www.sciencedirect.com
L Wang, X Hou, H Fu, X Pan, W Xu, W Tang… - Bioorganic & Medicinal …, 2015 - Elsevier
Inhibition of HDACs activity has become a promising therapeutic strategy in clinical practice to reverse the abnormal epigenetic states of cancer and other diseases. Therefore, HDAC …
Number of citations: 40 www.sciencedirect.com
MS Hernández-Zazueta, JS García-Romo… - Food and Chemical …, 2023 - Elsevier
This research aimed to chemically synthesize and evaluate the antiproliferative and anti-inflammatory potential of ozopromide (OPC), a novel compound recently isolated from O. …
Number of citations: 1 www.sciencedirect.com
T Hirota, T Namba, K Sasaki - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
… The further chloroform eluate was recrystallized from benzene/methanol (7:3) to give 0.12 g (2%) of 2-methylquinoline-4-carboxamide (8) as colorless prisms, mp 236-238 (lit [4] mp 238)…
Number of citations: 6 onlinelibrary.wiley.com

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